molecular formula C14H21NO B13611631 3-(4-Isopropoxybenzyl)pyrrolidine

3-(4-Isopropoxybenzyl)pyrrolidine

Cat. No.: B13611631
M. Wt: 219.32 g/mol
InChI Key: FBMAXVGOBNUBOO-UHFFFAOYSA-N
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Description

3-(4-Isopropoxybenzyl)pyrrolidine is an organic compound with the molecular formula C14H21NO. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-isopropoxybenzyl group. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxybenzyl)pyrrolidine typically involves the reaction of 4-isopropoxybenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isopropoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-Isopropoxybenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxybenzyl)pyrrolidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the benzyl substitution.

    4-Isopropoxybenzylamine: Lacks the pyrrolidine ring but contains the benzyl group.

    N-Benzylpyrrolidine: Similar structure but without the isopropoxy group.

Uniqueness: 3-(4-Isopropoxybenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-isopropoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(4-propan-2-yloxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C14H21NO/c1-11(2)16-14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3

InChI Key

FBMAXVGOBNUBOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2CCNC2

Origin of Product

United States

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